molecular formula C11H13BrO2 B3177532 Ethyl 4-bromo-3-ethylbenzoate CAS No. 1822660-95-6

Ethyl 4-bromo-3-ethylbenzoate

Cat. No.: B3177532
CAS No.: 1822660-95-6
M. Wt: 257.12 g/mol
InChI Key: HTPOIEFIUZDIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-3-ethylbenzoate is an organic compound with the molecular formula C11H13BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the para position relative to the carboxyl group is replaced by a bromine atom, and the carboxyl group is esterified with an ethyl group. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Ethyl 4-bromo-3-ethylbenzoate is used in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

Ethyl 4-bromo-3-ethylbenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the following hazard statements: H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-3-ethylbenzoate can be synthesized through several methods. One common method involves the bromination of 3-ethylbenzoic acid, followed by esterification. The bromination is typically carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The esterification can be achieved by reacting the brominated acid with ethanol in the presence of a strong acid catalyst like sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-ethylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

    Oxidation: Potassium permanganate in an acidic medium is effective.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as ethyl 4-methoxy-3-ethylbenzoate.

    Reduction: Ethyl 4-bromo-3-ethylbenzyl alcohol.

    Oxidation: 4-bromo-3-ethylbenzoic acid.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-ethylbenzoate involves its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. These reactions are facilitated by the electron-withdrawing effect of the bromine atom, which stabilizes the transition state .

Comparison with Similar Compounds

Ethyl 4-bromo-3-ethylbenzoate can be compared with other similar compounds, such as:

    Ethyl 4-bromo-3-methylbenzoate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 4-chloro-3-ethylbenzoate: Similar structure but with a chlorine atom instead of a bromine atom.

    Ethyl 4-bromo-3-isopropylbenzoate: Similar structure but with an isopropyl group instead of an ethyl group.

These compounds share similar reactivity patterns but differ in their physical properties and specific applications due to the variations in their substituents .

Properties

IUPAC Name

ethyl 4-bromo-3-ethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-3-8-7-9(5-6-10(8)12)11(13)14-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPOIEFIUZDIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)OCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromo-3-ethylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-bromo-3-ethylbenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-bromo-3-ethylbenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-bromo-3-ethylbenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-bromo-3-ethylbenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-bromo-3-ethylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.